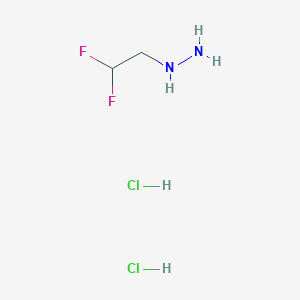

(2,2-Difluoroethyl)hydrazine dihydrochloride

描述

Introduction to (2,2-Difluoroethyl)hydrazine dihydrochloride

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of organofluorine chemistry, which began in the early nineteenth century with fundamental discoveries in fluorine-containing organic compounds. Organofluorine chemistry traces its origins to 1835, when Dumas and Péligot first synthesized an organofluorine compound by distilling dimethyl sulfate with potassium fluoride to produce fluoromethane. This pioneering work established the foundation for subsequent developments in fluorinated organic chemistry. Alexander Borodin's work in 1862 further advanced the field by demonstrating halogen exchange methodologies, acting on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, establishing principles that would later influence the synthesis of complex fluorinated compounds.

The scientific field of organofluorine chemistry experienced dramatic changes during World War Two, when the demands of the Manhattan project necessitated the development of materials compatible with uranium hexafluoride. This period saw unprecedented advancement in fluorochemical synthesis and handling techniques, establishing industrial-scale production methods that would later enable the synthesis of specialized fluorinated compounds. The post-war era witnessed continued expansion of organofluorine chemistry, with the discovery of the anticancer activity of 5-fluorouracil in 1957 providing one of the first examples of rational drug design using fluorinated compounds. These historical developments created the technical foundation and scientific understanding necessary for the eventual synthesis and characterization of specialized fluorinated hydrazines such as this compound.

Significance in Organofluorine Chemistry

This compound occupies a significant position within organofluorine chemistry due to its representation of advanced fluorine incorporation strategies and its potential applications in pharmaceutical and materials science research. The compound exemplifies the unique properties that fluorine substitution imparts to organic molecules, including enhanced metabolic stability, altered lipophilicity, and modified electronic characteristics. Fluorinated compounds have become essential materials in contemporary information technology, electronics, and medical applications, with organofluorine chemistry playing crucial roles in minimizing environmental impact while creating comfortable living conditions.

The carbon-fluorine bond, present in this compound, represents one of the strongest bonds in organic chemistry with an average bond energy around 480 kilojoules per mole, significantly stronger than carbon-chlorine bonds at approximately 320 kilojoules per mole. This exceptional bond strength contributes to the thermal and chemical stability of fluoroorganic compounds. The carbon-fluorine bond's relatively short length of approximately 1.4 Angstroms, combined with fluorine's small van der Waals radius of 1.47 Angstroms, results in minimal steric strain in polyfluorinated compounds, further contributing to their stability. These fundamental properties make fluorinated hydrazines like this compound valuable building blocks for synthetic chemistry applications.

Nomenclature and Identification Systems

IUPAC Nomenclature

According to International Union of Pure and Applied Chemistry standards, the compound is systematically named 2,2-difluoroethylhydrazine dihydrochloride. This nomenclature reflects the standard IUPAC conventions for naming substituted hydrazines, where the substituent group is identified first, followed by the parent hydrazine structure, and finally the salt designation. The IUPAC naming system provides unambiguous identification of the compound's structural features, clearly indicating the presence of two fluorine atoms at the 2-position of the ethyl substituent attached to the hydrazine nitrogen.

The systematic name follows established protocols for fluorinated organic compounds, ensuring consistency with international chemical nomenclature standards. Alternative IUPAC representations include variations in spacing and punctuation, such as "this compound" and "2,2-difluoroethylhydrazine; dihydrochloride". These variations maintain the essential structural information while accommodating different formatting conventions used in chemical databases and literature.

CAS Registry Information

The Chemical Abstracts Service has assigned multiple registry numbers to different forms of this compound, reflecting variations in salt formation and structural representation. The primary CAS number for this compound is 1334148-76-3, which specifically identifies the dihydrochloride salt form. The related monohydrochloride form carries the CAS number 1504582-53-9, representing the compound with a single hydrochloride counterion.

属性

IUPAC Name |

2,2-difluoroethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6F2N2.2ClH/c3-2(4)1-6-5;;/h2,6H,1,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYROCINEZSWWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of (2,2-Difluoroethyl)hydrazine dihydrochloride involves several steps and can be achieved through different synthetic routes. One common method includes the reaction of 2,2-difluoroethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity .

化学反应分析

(2,2-Difluoroethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of difluoroethyl derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

科学研究应用

(2,2-Difluoroethyl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings .

作用机制

The mechanism of action of (2,2-Difluoroethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or activation studies .

相似化合物的比较

Structural and Physicochemical Properties

Key Observations :

- Physical State : Liquid state of this compound contrasts with solid aromatic derivatives, suggesting lower intermolecular forces due to the absence of aromatic π-stacking .

生物活性

(2,2-Difluoroethyl)hydrazine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. The presence of a difluoroethyl group may enhance its interaction with biological targets, making it a candidate for various applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

The difluoroethyl moiety is known to increase lipophilicity and metabolic stability, which can influence pharmacokinetic properties such as absorption and distribution in biological systems.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The difluoroethyl group enhances binding affinity to these molecular targets, leading to modulation of enzymatic pathways. This can result in various biological effects including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling.

Biological Activities

Research has identified several potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that hydrazine derivatives exhibit antimicrobial activity against various pathogens.

- Anticancer Activity : Compounds within the hydrazine class have shown promise in inhibiting cancer cell proliferation in vitro.

- Anti-inflammatory Effects : Some studies indicate that hydrazines may modulate inflammatory responses.

Case Studies

A review of literature reveals several case studies demonstrating the biological activity of hydrazine derivatives:

- Anticancer Activity : A study reported that hydrazone derivatives derived from hydrazines exhibited significant cytotoxic effects against breast cancer cell lines (IC50 values ranging from 6.7 nM to 17 μM) .

- Antimicrobial Activity : Another investigation highlighted the effectiveness of certain hydrazine derivatives against Candida albicans, with minimum inhibitory concentration (MIC) values reported at 125 μg/mL .

Data Table: Biological Activities of Hydrazine Derivatives

常见问题

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing (2,2-Difluoroethyl)hydrazine dihydrochloride?

- Methodology :

- Step 1 : Condensation of 2,2-difluoroethylamine with hydrazine hydrate under acidic conditions (pH 3–4) at 0–5°C to form the hydrazine intermediate.

- Step 2 : Precipitation of the dihydrochloride salt by adding concentrated HCl (37%) in anhydrous ethanol.

- Purification : Recrystallization from ethanol/water (3:1 v/v) yields a white crystalline product. Monitor purity via TLC (silica gel, eluent: chloroform/methanol 9:1) .

- Key Data :

| Parameter | Value/Technique |

|---|---|

| Yield | ~65–75% (optimized) |

| Purity Verification | Elemental analysis (C, H, N, Cl) |

Q. How should researchers characterize the purity and structure of this compound?

- Analytical Workflow :

- NMR : Use -NMR (DO, 400 MHz) to confirm the difluoroethyl group (δ 3.8–4.2 ppm, -CHCF) and hydrazine protons (δ 2.5–3.0 ppm). -NMR detects fluorine environments (δ -120 to -125 ppm) .

- HPLC : Reverse-phase C18 column (UV detection at 210 nm) with a mobile phase of 0.1% TFA in acetonitrile/water (15:85) to quantify impurities (<1%) .

Q. What stability considerations are critical for long-term storage?

- Storage Protocol :

- Store in amber glass vials under nitrogen at -20°C. Avoid exposure to moisture (hygroscopic) and light.

- Decomposition Risks : Degrades above 40°C, releasing HF and hydrazine gas (monitor via FTIR for NH/HF bands) .

- Stability Data :

| Condition | Stability Outcome |

|---|---|

| Ambient (25°C, air) | 30% decomposition in 7 days |

| -20°C (desiccated) | Stable for >12 months |

Advanced Research Questions

Q. How can contradictions in reported decomposition temperatures of hydrazine derivatives be resolved?

- Methodological Approach :

- Perform thermogravimetric analysis (TGA) under controlled humidity (5–10% RH) and inert gas (N) to isolate thermal vs. oxidative decomposition.

- Compare DSC profiles (heating rate 10°C/min) across batches to identify polymorphic variations .

Q. How does the difluoroethyl group influence reactivity in heterocyclic synthesis?

- Mechanistic Insight :

- The electron-withdrawing CF group increases electrophilicity at the hydrazine NH site, accelerating cyclocondensation with β-ketoesters (e.g., forming pyrazoles).

- Example : Reaction with ethyl acetoacetate under reflux (ethanol, 12 h) yields 3-(difluoroethyl)-5-methylpyrazole-4-carboxylate (85% yield) .

- Reactivity Data :

| Substrate | Reaction Time | Yield (%) |

|---|---|---|

| β-ketoesters | 12 h | 85 |

| α,β-unsaturated ketones | 24 h | 60 |

Q. What advanced techniques optimize impurity profiling in this compound?

- High-Resolution Workflow :

- LC-QTOF-MS : Identify trace impurities (e.g., hydrazine dimers) using positive ion mode (m/z 150–500).

- Headspace GC-MS : Detect volatile degradation products (e.g., HF, NH) with a DB-5MS column (30 m × 0.25 mm) .

- Limit of Detection (LOD) :

| Impurity | LOD (ppm) |

|---|---|

| Free hydrazine | 0.1 |

| Solvent residues | 5.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。